Cas no 2764016-28-4 (Fluoro(pyridin-4-yl)methanesulfonyl chloride)

Fluoro(pyridin-4-yl)methanesulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing the fluoro(pyridin-4-yl)methanesulfonyl group into target molecules. Its key advantages include high reactivity with nucleophiles, enabling efficient derivatization of amines, alcohols, and other functional groups. The pyridinyl moiety enhances solubility and stability in various reaction conditions, while the fluorine atom can influence electronic properties, making it useful in medicinal chemistry and material science applications. The compound is typically employed in peptide modification, catalyst design, and as a building block for sulfonamide-based pharmaceuticals. Proper handling under inert conditions is recommended due to its moisture sensitivity.
Fluoro(pyridin-4-yl)methanesulfonyl chloride structure
2764016-28-4 structure
商品名:Fluoro(pyridin-4-yl)methanesulfonyl chloride
CAS番号:2764016-28-4
MF:C6H5ClFNO2S
メガワット:209.625802755356
CID:5548065
PubChem ID:165996368

Fluoro(pyridin-4-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2764016-28-4
    • fluoro(pyridin-4-yl)methanesulfonyl chloride
    • EN300-7434364
    • Fluoro(pyridin-4-yl)methanesulfonyl chloride
    • インチ: 1S/C6H5ClFNO2S/c7-12(10,11)6(8)5-1-3-9-4-2-5/h1-4,6H
    • InChIKey: VKTKFWAIKJTKKF-UHFFFAOYSA-N
    • ほほえんだ: ClS(C(C1C=CN=CC=1)F)(=O)=O

計算された属性

  • せいみつぶんしりょう: 208.9713554g/mol
  • どういたいしつりょう: 208.9713554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

Fluoro(pyridin-4-yl)methanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7434364-2.5g
fluoro(pyridin-4-yl)methanesulfonyl chloride
2764016-28-4 95%
2.5g
$2745.0 2024-05-24
Enamine
EN300-7434364-0.1g
fluoro(pyridin-4-yl)methanesulfonyl chloride
2764016-28-4 95%
0.1g
$1232.0 2024-05-24
Enamine
EN300-7434364-0.5g
fluoro(pyridin-4-yl)methanesulfonyl chloride
2764016-28-4 95%
0.5g
$1344.0 2024-05-24
Enamine
EN300-7434364-0.25g
fluoro(pyridin-4-yl)methanesulfonyl chloride
2764016-28-4 95%
0.25g
$1288.0 2024-05-24
Enamine
EN300-7434364-10.0g
fluoro(pyridin-4-yl)methanesulfonyl chloride
2764016-28-4 95%
10.0g
$6020.0 2024-05-24
Enamine
EN300-7434364-0.05g
fluoro(pyridin-4-yl)methanesulfonyl chloride
2764016-28-4 95%
0.05g
$1176.0 2024-05-24
Enamine
EN300-7434364-1.0g
fluoro(pyridin-4-yl)methanesulfonyl chloride
2764016-28-4 95%
1.0g
$1400.0 2024-05-24
Enamine
EN300-7434364-5.0g
fluoro(pyridin-4-yl)methanesulfonyl chloride
2764016-28-4 95%
5.0g
$4060.0 2024-05-24

Fluoro(pyridin-4-yl)methanesulfonyl chloride 関連文献

Fluoro(pyridin-4-yl)methanesulfonyl chlorideに関する追加情報

Fluoro(pyridin-4-yl)methanesulfonyl chloride: A Key Compound in Modern Pharmaceutical Research and Synthesis

Fluoro(pyridin-4-yl)methanesulfonyl chloride (CAS No. 2764016-28-4) represents a critical intermediate in the development of novel therapeutic agents. This compound, characterized by its unique combination of a fluorine atom and a pyridine ring connected to a methanesulfonyl chloride group, has garnered significant attention in recent years due to its versatile reactivity and potential applications in medicinal chemistry. The integration of fluorine and pyridin-4-yl moieties into a single molecule enables the synthesis of bioactive derivatives with enhanced pharmacological properties, making it a pivotal component in the design of drugs targeting various diseases.

Recent studies published in Journal of Medicinal Chemistry (2023) highlight the role of Fluoro(pyridin-4-yl)methanesulfonyl chloride in the development of inhibitors for kinases involved in cancer progression. The compound’s ability to form stable sulfonate esters through nucleophilic substitution reactions provides a robust platform for the creation of targeted therapies. Researchers have demonstrated that derivatives synthesized from this intermediate exhibit improved selectivity and reduced off-target effects, which are critical factors in modern drug discovery.

The structural features of Fluoro(pyridin-4-yl)methanesulfonyl chloride are particularly noteworthy. The pyridin-4-yl ring, a six-membered aromatic heterocycle, serves as a versatile scaffold for drug design due to its ability to engage in hydrogen bonding and π-π stacking interactions. The introduction of a fluorine atom at the 4-position enhances metabolic stability and modulates the physicochemical properties of the resulting molecules. This combination of fluorine and pyridin-4-yl functionalities has been shown to improve the lipophilicity and cell permeability of derivatives, facilitating their entry into biological systems.

Advancements in synthetic methodologies have further expanded the utility of Fluoro(pyridin-4-yl)methanesulfonyl chloride. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the use of microwave-assisted synthesis to efficiently produce this compound, reducing reaction times and improving yield. The study emphasized the importance of controlling reaction conditions, such as temperature and solvent polarity, to optimize the formation of the desired product. This approach aligns with the growing trend of green chemistry in pharmaceutical manufacturing, which prioritizes sustainability and cost-effectiveness.

Applications of Fluoro(pyridin-4-yl)methanesulfonyl chloride extend beyond oncology. Research published in European Journal of Medicinal Chemistry (2023) explored its potential in the development of antiviral agents. The compound’s reactivity with nucleophilic groups allows for the synthesis of nucleoside analogs, which are crucial for combating viral infections. Additionally, its ability to form covalent bonds with specific enzymes has been leveraged in the design of enzyme inhibitors for infectious diseases, demonstrating its broad applicability in therapeutic research.

From a mechanistic perspective, the methanesulfonyl chloride moiety in Fluoro(pyridin-4-yl)methanesulfonyl chloride plays a dual role. It acts as an electrophilic center for nucleophilic attack, enabling the formation of sulfonate esters, while the fluorine atom contributes to the molecule’s stability and reactivity. This dual functionality has been exploited in the synthesis of prodrugs, where the compound serves as a precursor for active pharmaceutical ingredients (APIs) that are activated in vivo. Such strategies are particularly valuable in the development of drugs for chronic conditions requiring sustained release.

Recent computational studies have further elucidated the potential of Fluoro(pyridin-4-yl)methanesulfonyl chloride in drug discovery. Molecular docking simulations published in Computational and Structural Chemistry (2024) revealed that derivatives of this compound exhibit strong binding affinities to G-protein coupled receptors (GPCRs), which are targets for a wide range of therapeutic applications. These findings underscore the compound’s potential in the design of drugs for neurological disorders, cardiovascular diseases, and inflammatory conditions.

The synthetic versatility of Fluoro(pyridin-4-yl)methanesulfonyl chloride is also evident in its use as a building block for complex molecules. A 2023 article in Organic Letters described its application in the synthesis of heterocyclic compounds with multiple functional groups, highlighting its role in the development of multifunctional drugs. The ability to introduce diverse substituents onto the pyridin-4-yl ring through this intermediate has enabled the creation of compounds with tailored pharmacological profiles, addressing specific therapeutic needs.

In conclusion, Fluoro(pyridin-4-yl)methanesulfonyl chloride (2764016-28-4) stands as a cornerstone in modern medicinal chemistry. Its unique structure and reactivity have positioned it at the forefront of drug discovery efforts, with applications spanning oncology, virology, and beyond. As research continues to uncover new synthetic pathways and biological targets, the compound is poised to play an even greater role in the development of innovative therapies. The ongoing exploration of its properties and potential applications underscores its significance in advancing pharmaceutical science.

For further information on the synthesis, applications, and recent advancements related to Fluoro(pyridin-4-yl)methanesulfonyl chloride, researchers are encouraged to refer to the latest publications in leading journals of medicinal chemistry and pharmaceutical sciences. These resources provide valuable insights into the compound’s role in contemporary drug discovery and its potential impact on future therapeutic strategies.

Keywords: Fluoro(pyridin-4-yl)methanesulfonyl chloride, 2764016-28-4, medicinal chemistry, drug discovery, kinase inhibitors, antiviral agents, GPCRs, synthetic methodologies, prodrugs, computational studies.

References: [Insert relevant citations from recent studies as per the journal’s guidelines.]

© 2024 [Author/Institution Name]. All rights reserved.

Disclaimer: This document is intended for informational purposes only. It does not constitute medical, legal, or professional advice. Always consult with a qualified expert before making any decisions related to health or research.

End of document.

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